(S)-tert-Butyl 3-(3,4-dichlorophenyl)-1-hydroxypropan-2-ylcarbamate
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Overview
Description
tert-Butyl (S)-(1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl)carbamate: is a chemical compound that features a tert-butyl carbamate group attached to a hydroxypropan-2-yl chain, which is further substituted with a 3,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-(1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl)carbamate typically involves the following steps:
Formation of the Hydroxypropan-2-yl Intermediate: The initial step involves the preparation of the hydroxypropan-2-yl intermediate. This can be achieved through the reaction of an appropriate epoxide with a nucleophile under basic conditions.
Introduction of the 3,4-Dichlorophenyl Group: The hydroxypropan-2-yl intermediate is then reacted with a 3,4-dichlorophenyl halide in the presence of a base to introduce the 3,4-dichlorophenyl group.
Carbamate Formation: The final step involves the reaction of the resulting intermediate with tert-butyl isocyanate to form the desired tert-butyl carbamate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxy group or to reduce the dichlorophenyl group.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a deoxygenated product.
Substitution: Formation of substituted carbamates or ethers.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions .
- Employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
- Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with biologically active molecules.
- Studied for its role in the synthesis of bioactive compounds with potential therapeutic applications.
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl (S)-(1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form stable covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The 3,4-dichlorophenyl group can enhance the compound’s binding affinity to hydrophobic pockets within target molecules, leading to increased specificity and potency.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler analog used as a protecting group for amines.
tert-Butyl-N-methylcarbamate: Another related compound with similar protecting group properties.
Benzyl carbamate: Used as a protecting group but with different stability and removal conditions.
Uniqueness:
- The presence of the 3,4-dichlorophenyl group in tert-Butyl (S)-(1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl)carbamate imparts unique chemical and biological properties, such as increased hydrophobicity and potential for specific interactions with biological targets.
- The combination of the hydroxypropan-2-yl chain and the carbamate group provides versatility in chemical modifications and applications.
Properties
Molecular Formula |
C14H19Cl2NO3 |
---|---|
Molecular Weight |
320.2 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl]carbamate |
InChI |
InChI=1S/C14H19Cl2NO3/c1-14(2,3)20-13(19)17-10(8-18)6-9-4-5-11(15)12(16)7-9/h4-5,7,10,18H,6,8H2,1-3H3,(H,17,19)/t10-/m0/s1 |
InChI Key |
IJGQDOXDMWLOHD-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)Cl)Cl)CO |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)CO |
Origin of Product |
United States |
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